molecular formula C7H16N2 B069046 1-(Aminomethyl)-N,N-dimethylcyclobutanamine CAS No. 176445-78-6

1-(Aminomethyl)-N,N-dimethylcyclobutanamine

Cat. No. B069046
M. Wt: 128.22 g/mol
InChI Key: OJICYCRCZTYFAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives, such as 1-(Aminomethyl)-N,N-dimethylcyclobutanamine, involves complex organic reactions that lead to the formation of the cyclobutane core. Enantioselective synthesis methods have been developed to achieve high yields and selectivity for the desired compound. For instance, the stereocontrolled synthesis of cyclobutane amino acids through enantiodivergent synthetic sequences has been reported, showcasing the chemical intricacy involved in obtaining pure enantiomers of cyclobutane derivatives (Izquierdo et al., 2005).

Molecular Structure Analysis

The cyclobutane ring's molecular structure is characterized by its compact and strained nature, which influences its chemical behavior and reactivity. Gas-phase electron diffraction studies have provided insights into the puckered conformation of cyclobutane derivatives, offering a glimpse into the geometrical parameters that define the molecular structure of such compounds (Shen et al., 1991).

Chemical Reactions and Properties

Cyclobutane derivatives participate in a variety of chemical reactions, reflecting their reactive nature due to the ring strain. For example, the formation of cyclobutadiene intermediates in reactions between ynamines and alkynyl sulfones showcases the dynamic reactivity of the cyclobutane skeleton under specific conditions (Eisch et al., 1991).

Physical Properties Analysis

The physical properties of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine, such as solubility, melting point, and boiling point, are determined by its molecular structure. The compact cyclobutane ring influences these properties significantly, although specific data on these physical properties are scarce and require further empirical research.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are pivotal in understanding the behavior of cyclobutane derivatives. The presence of functional groups, such as the aminomethyl and dimethylamine substituents, play a crucial role in determining the compound's chemical properties. Research into the reactivity of cyclobutane derivatives with various reagents highlights the versatile nature of these compounds in organic synthesis (Sugiyama et al., 2004).

Scientific Research Applications

Cyclobutane-Containing Alkaloids

Cyclobutane-containing alkaloids are natural compounds found in both terrestrial and marine species. They have garnered attention for their diverse biological activities, including antimicrobial, antibacterial, antitumor, and other effects. These compounds serve as important leads in drug discovery due to their potent bioactivities. Research on novel natural cyclobutane-containing alkaloids has demonstrated their effectiveness in various applications, highlighting their role as a significant source of new drugs and therapies. The synthesis, origin, and biological activities of these compounds are critical areas of study, offering insights into their potential applications in medical and therapeutic fields.

Application in Plant Growth and Ethylene Inhibition

1-Methylcyclopropene (1-MCP) is a related compound that has been extensively studied for its role in inhibiting ethylene action in plants. Ethylene is a plant hormone involved in regulating a variety of physiological processes, including ripening and senescence. 1-MCP has been shown to prevent ethylene effects in a broad range of fruits, vegetables, and floriculture crops, offering a tool for scientists to advance understanding of ethylene's role in plants. The application of 1-MCP can help improve the postharvest storage and shelf life of agricultural products by delaying ripening and reducing spoilage.

Potential Therapeutic Applications

Research has also explored the potential therapeutic applications of compounds structurally related to 1-(Aminomethyl)-N,N-dimethylcyclobutanamine. For instance, the study of dimethyltryptamine (DMT), a compound with a cyclobutane moiety, has indicated its role beyond psychotropic effects. DMT has been found to be an endogenous ligand of the sigma-1 receptor, suggesting its involvement in cellular protective mechanisms. This discovery opens up new avenues for research into the physiological functions of similar compounds and their potential use in developing medical therapies for various conditions.

Safety And Hazards

This involves examining the compound’s potential hazards, such as toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and storage.


Future Directions

This involves discussing potential future research directions, such as new synthesis methods, potential applications, and areas where further study is needed.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7(6-8)4-3-5-7/h3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJICYCRCZTYFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442320
Record name 1-(Aminomethyl)-N,N-dimethylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)-N,N-dimethylcyclobutanamine

CAS RN

176445-78-6
Record name 1-(Dimethylamino)cyclobutanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176445-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminomethyl)-N,N-dimethylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine
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